molecular formula C9H9FO3 B1446595 6-Fluoro-2-methoxy-3-methylbenzoic acid CAS No. 1427433-12-2

6-Fluoro-2-methoxy-3-methylbenzoic acid

Cat. No.: B1446595
CAS No.: 1427433-12-2
M. Wt: 184.16 g/mol
InChI Key: OQQBMUBHZRGQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-methoxy-3-methylbenzoic acid ( 1427433-12-2) is a high-purity benzoic acid derivative supplied with a minimum purity of 97% . This compound features a molecular formula of C 9 H 9 FO 3 and a molecular weight of 184.16 g/mol . Benzoic acid derivatives are of significant interest in scientific research due to their wide range of applications; they are commonly investigated as key intermediates in pharmaceutical synthesis , and used in the study of vibrational analysis, molecular structure, and nonlinear optical (NLO) behavior through experimental and quantum chemical methods . As a building block, this fluorinated and methoxy-substituted benzoic acid is valuable for developing substances with potential biological activity. Researchers utilize such compounds in the manufacture of pharmaceuticals and as inhibitors for bacterial growth . The product is accompanied by comprehensive documentation, including Certificate of Analysis (COA), NMR data, and MSDS . Safety Information: This product carries the signal word "Warning" and may cause skin and eye irritation (H315, H319) . Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-fluoro-2-methoxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-4-6(10)7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQBMUBHZRGQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Lithiation and Carboxylation of Fluoroanisole Derivatives

A robust and well-documented method involves the lithiation of a fluorinated anisole derivative followed by carboxylation:

Stepwise Process:

Step Description Conditions Notes
1 Formation of Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF) n-Butyllithium added dropwise to diisopropylamine in THF at -25 to -10 °C under nitrogen Generates strong, non-nucleophilic base for selective lithiation
2 Directed ortho-lithiation of 3,4-difluoroanisole Addition of 3,4-difluoroanisole to LDA solution at -75 to -65 °C, reaction for 50-70 min Lithiation occurs adjacent to methoxy substituent
3 Carboxylation with Carbon Monoxide (CO) gas CO gas bubbled through at -75 to -70 °C, stirred for 20-40 min Introduces carboxyl group at lithiation site
4 Acidic work-up Dilute hydrochloric acid added at 0-10 °C, pH adjusted to 1-2, stirred 20-40 min Precipitates crude 6-fluoro-2-methoxy-3-methylbenzoic acid

This method, described in patent CN106365978B, uses commercially available 3,4-difluoroanisole as starting material and lithium diisopropylamide as the base, offering a streamlined synthesis with high regioselectivity and yield. The low temperature controls side reactions and ensures selective lithiation adjacent to the methoxy group.

Synthesis via Methylation and Hydrolysis of 2-Hydroxy-6-methylbenzoate Intermediates

Another approach involves multi-step transformations starting from 2-methyl-6-nitrobenzoic acid or its methyl ester:

Step Description Conditions Notes
1 Reduction hydrogenation of 2-methyl-6-nitrobenzoic acid or ester Hydrogen gas, palladium or platinum carbon catalyst, methanol solvent, 60-90 °C, 0.5-1.5 MPa H2 pressure Converts nitro group to amino group
2 Diazotization, hydrolysis, and esterification (one-pot) Diazotization reagent added at 0-5 °C, then temperature raised to 50-66 °C for 4-16 h in methanol Converts amino group to hydroxy group and forms methyl ester
3 Methylation of 2-hydroxy-6-methylbenzoate Dimethyl sulfate as methylating agent, alkali present, 30-45 °C for 1-2 h Converts hydroxy to methoxy group
4 Hydrolysis of methyl ester to acid Alkali and water heated at 80-100 °C, then acidified to pH 1-3 Yields 2-methoxy-6-methylbenzoic acid

This method, from patent CN113072441A, is adaptable for introducing methoxy and methyl groups with good overall yield and purity. The one-pot diazotization-hydrolysis-esterification step simplifies the process, reducing intermediate isolation.

Direct Conversion from Chloro-Substituted Benzonitriles

A related method involves nucleophilic substitution of chloro groups on benzonitriles with sodium methylate, followed by hydrolysis to the acid:

Step Description Conditions Notes
1 Reaction of 6-chlorophenyl nitrile with sodium methylate Autoclave, 30% sodium methylate, 80-150 °C, 0.2-1.4 MPa, 2-4 h Substitutes chloro with methoxy group
2 Addition of caustic soda and reflux 30% NaOH added, reflux at 100 °C for 2-8 h Hydrolyzes nitrile to carboxylic acid
3 Acidification and isolation Acidify to pH <4, filter, wash, and dry Obtains 6-methoxybenzoic acid derivatives

Though this method is described for methoxybenzoic acids without fluorine, it provides a conceptual basis for similar transformations on fluoro-substituted analogs. Yields reported exceed 95% with purity >98%.

Comparative Data Summary

Method Starting Material Key Reagents Temperature (°C) Pressure (MPa) Yield (%) Purity (%) Advantages
Lithiation/Carboxylation 3,4-Difluoroanisole n-BuLi, CO, HCl -75 to 10 Atmospheric High (not specified) High High regioselectivity, direct introduction of acid
Reduction/Diazotization/Methylation/Hydrolysis 2-Methyl-6-nitrobenzoic acid or ester H2, Pd/C, diazotization reagent, dimethyl sulfate, alkali 0-100 (multi-step) 0.5-1.5 (H2) Good (not specified) High Multi-step but versatile, one-pot step reduces time
Nucleophilic Substitution/Hydrolysis 6-Chlorophenyl nitrile Sodium methylate, NaOH, HCl 80-150 0.2-1.4 ~95 >98 Simple reagents, high yield

Research Findings and Notes

  • The lithiation-carboxylation method benefits from the use of non-nucleophilic bases and low temperatures to achieve selective functionalization adjacent to the methoxy group, critical for correct substitution pattern.
  • The reduction-diazotization-methylation route allows for flexibility in starting materials and can be adapted to various substituted benzoic acids, with the one-pot diazotization step enhancing efficiency.
  • Hydrolysis of nitrile intermediates under alkaline conditions followed by acidification is a common step to obtain carboxylic acids, with reaction conditions optimized to minimize side reactions and maximize yield.
  • Purity analysis by HPLC and other chromatographic techniques consistently shows >98% purity for final products prepared by these methods.
  • Reaction times and temperatures are carefully controlled to balance conversion and side-product formation.

Scientific Research Applications

Chemistry

6-Fluoro-2-methoxy-3-methylbenzoic acid serves as a crucial building block in the synthesis of more complex molecules. Its chemical structure allows for various modifications, making it valuable in the development of pharmaceuticals and agrochemicals.

Key Reactions :

  • Electrophilic Aromatic Substitution : Introduction of fluorine using fluorinating agents.
  • Oxidation and Reduction : Transformations that yield derivatives with enhanced properties.

Biology

The compound's interactions with enzymes and proteins make it a subject of interest in biological research. It has shown potential in studying metabolic pathways involving fluorinated compounds, which could lead to novel therapeutic approaches.

Biological Activities :

  • Antiviral Activity : Derivatives have demonstrated significant activity against viruses like HIV.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory pathways such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the creation of compounds with specific functionalities required in various industrial processes.

Antiviral Activity Study

A study highlighted that benzoic acid derivatives with fluorine substitutions exhibited enhanced stability and antiviral activity against HIV. The incorporation of methoxy and methyl groups was crucial for maintaining activity while improving pharmacokinetic properties.

Inflammation Model Study

Research on compounds structurally related to this compound indicated significant inhibition of inflammatory markers in macrophage models, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-fluoro-2-methoxy-3-methylbenzoic acid with analogous benzoic acid derivatives, focusing on structural variations, physicochemical properties, and synthetic pathways.

Structural Analogues and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key References
This compound 6-F, 2-OCH₃, 3-CH₃ C₉H₉FO₃ 184.16 Not reported
2-Fluoro-6-methoxybenzoic acid 2-F, 6-OCH₃ C₈H₇FO₃ 170.14 89–93
2-Methoxy-3-methylbenzoic acid 2-OCH₃, 3-CH₃ C₉H₁₀O₃ 166.17 Not reported
6-Fluoro-2-methylbenzoic acid 6-F, 2-CH₃ C₈H₇FO₂ 154.14 Not reported
6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid 6-F, 2-CH₃, 3-(3-F-C₆H₄) C₁₄H₉F₂O₂ 262.22 Not reported

Key Observations:

  • Electron-withdrawing vs. donating groups: The fluorine atom (electron-withdrawing) at position 6 in the target compound contrasts with the electron-donating methoxy group at position 2, creating a polarized aromatic system. This polarity may enhance acidity compared to non-fluorinated analogues like 2-methoxy-3-methylbenzoic acid .
  • Melting point trends: The absence of a methyl group in 2-fluoro-6-methoxybenzoic acid correlates with a lower melting point (89–93°C) compared to bulkier derivatives, though data for the target compound is lacking .

Biological Activity

6-Fluoro-2-methoxy-3-methylbenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structural features, including a fluorine atom, methoxy group, and methyl group, contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H11FO3C_10H_{11}FO_3, with a molecular weight of approximately 200.19 g/mol. The presence of the fluorine atom at the 6-position and the methoxy group at the 2-position creates distinct electronic properties that influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The fluorine atom enhances binding affinity due to its electronegativity, allowing for stronger hydrogen bonding with target receptors or enzymes. This compound has been shown to modulate enzyme activity, impacting metabolic pathways and biochemical reactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antiviral Activity : Studies indicate that fluorinated benzoic acids exhibit antiviral properties. For instance, modifications in the structure have led to compounds with significant anti-HIV activity, suggesting that similar derivatives may also possess antiviral potential .
  • Anti-inflammatory Effects : The compound has been implicated in inhibiting pro-inflammatory pathways. Research on related compounds shows that they can down-regulate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophage models, indicating potential anti-inflammatory applications .
  • Enzyme Interaction : The compound's ability to interact with specific enzymes suggests its utility in studying metabolic pathways involving fluorinated compounds, which could lead to novel therapeutic approaches in drug design .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Study on Antiviral Activity : A study demonstrated that derivatives of benzoic acids with fluorine substitutions exhibited enhanced stability and biological activity against HIV. The incorporation of methoxy and methyl groups was crucial for maintaining activity while improving pharmacokinetic properties .
  • Inflammation Model : In a model assessing inflammation, compounds structurally related to this compound showed significant inhibition of iNOS and COX-2, suggesting that this compound may also exert similar effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Methyl 6-fluoro-2-methoxy-3-methylbenzoateC11H13F O3Ester derivative; potential for increased bioactivity
Methyl 6-fluoro-3-methoxy-2-methylbenzoateC11H13F O3Different substitution pattern; impacts reactivity
Methyl 2-fluoro-6-methoxy-3-methylbenzoateC11H13F O3Altered position of substituents; varying biological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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